3'-Acetoxy-5-chlorovalerophenone

説明

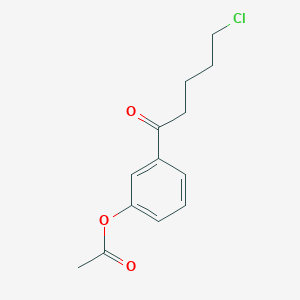

3'-Acetoxy-5-chlorovalerophenone is a substituted valerophenone derivative characterized by an acetoxy (-OAc) group at the 3' position and a chlorine atom at the 5' position on the phenyl ring. Valerophenones are ketones with a phenyl group attached to a five-carbon chain, making them structurally distinct from simpler acetophenones (which have a single methyl ketone group).

特性

IUPAC Name |

[3-(5-chloropentanoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-10(15)17-12-6-4-5-11(9-12)13(16)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIJPQARBVTAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645204 | |

| Record name | 3-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-91-9 | |

| Record name | 3-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 3’-Acetoxy-5-chlorovalerophenone can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

3’-Acetoxy-5-chlorovalerophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3’-acetoxy-5-chlorobenzoic acid.

Reduction: Formation of 3’-acetoxy-5-chlorovalerophenol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3’-Acetoxy-5-chlorovalerophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

作用機序

The mechanism of action of 3’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The evidence highlights several chloro- and fluorinated acetophenone analogs, which share functional group similarities but differ in substituents and chain length. Below is a comparative analysis:

Table 1: Key Properties of 3'-Acetoxy-5-chlorovalerophenone and Analogs

Structural and Functional Differences

- Valerophenone vs. Acetophenone Backbone: this compound has a five-carbon chain, while analogs like 3'-Chloro-5'-(trifluoromethoxy)acetophenone (C₉H₆ClF₃O₂) are acetophenones with shorter methyl ketone chains. This difference affects solubility and steric interactions .

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in analogs enhance electrophilicity and metabolic stability compared to the acetoxy (-OAc) group in the target compound . Chlorine Position: All compounds feature chloro substituents, but their positions (e.g., meta vs. para) influence reactivity. For example, m-chloroacetophenone derivatives are preferred in pyrazole synthesis due to regioselectivity .

Physicochemical Properties

- Boiling Point/Melting Point: Data for this compound are unavailable. In contrast, 3'-Chloro-5'-(trifluoromethoxy)acetophenone is stored at room temperature, suggesting moderate stability .

- Hazard Profiles: Analogs like 3'-Chloro-5'-(trifluoromethoxy)acetophenone carry warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) , while fluorinated variants may pose higher environmental persistence risks.

Research Findings and Gaps

- This suggests that methods for analogous compounds (e.g., cyclocondensation with malononitrile) could be adapted .

- Fluorinated Analogs Dominate Literature: Over 75% of cited data focus on fluorinated acetophenones, reflecting their broader industrial utility compared to non-fluorinated valerophenones .

- Data Scarcity: The absence of crystallographic, spectroscopic, or pharmacological data for this compound underscores the need for targeted studies.

生物活性

3'-Acetoxy-5-chlorovalerophenone (CAS No. 898786-91-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C12H13ClO3 |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

Synthesis

The synthesis of this compound typically involves the acetylation of 5-chlorovalerophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions generally require careful temperature control to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The acetoxy group may enhance lipophilicity, allowing better membrane penetration, while the chlorinated phenyl ring can interact with various receptors and enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research suggests that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of chlorinated valerophenones, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, researchers assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) production when treated with this compound .

Case Study 3: Anticancer Properties

A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent reduction in cell viability in human breast cancer cell lines. Flow cytometry analysis confirmed increased apoptotic cells following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。